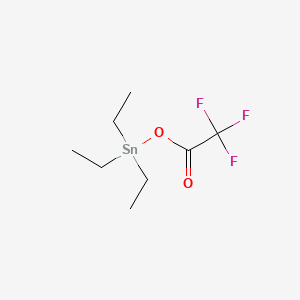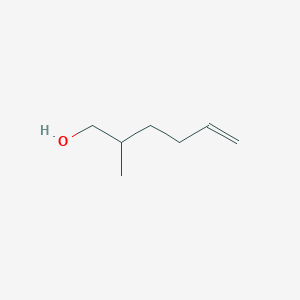
2-Methylhex-5-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhex-5-en-1-ol is an organic compound with the molecular formula C7H14O. It is an alcohol with a double bond in its structure, making it a versatile molecule in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylhex-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methyl-1-hexene. The reaction typically proceeds as follows:
Hydroboration: 2-Methyl-1-hexene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions may vary to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylhex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylhex-5-en-1-al (an aldehyde) or further to 2-Methylhex-5-enoic acid (a carboxylic acid).
Reduction: Reduction of this compound can yield 2-Methylhexane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 2-Methylhex-5-en-1-al, 2-Methylhex-5-enoic acid
Reduction: 2-Methylhexane
Substitution: 2-Methylhex-5-en-1-chloride, 2-Methylhex-5-en-1-bromide
Aplicaciones Científicas De Investigación
2-Methylhex-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylhex-5-en-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. The double bond in its structure also allows it to participate in addition reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
2-Methylhex-5-en-1-ol can be compared with other similar compounds such as:
2-Methylhex-5-en-2-ol: Similar structure but with the hydroxyl group on the second carbon.
5-Methylhex-2-en-1-ol: The position of the double bond and the methyl group differs.
2-Methyl-5-hexen-3-ol: The hydroxyl group is on the third carbon.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.
Propiedades
Fórmula molecular |
C7H14O |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
2-methylhex-5-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h3,7-8H,1,4-6H2,2H3 |
Clave InChI |
OEIAWQSGCHQXCA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





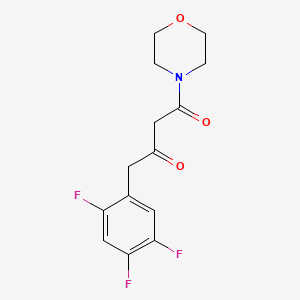
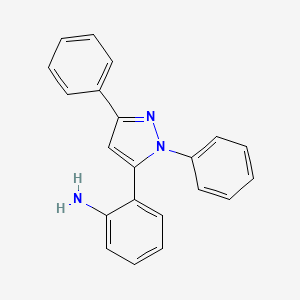
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)

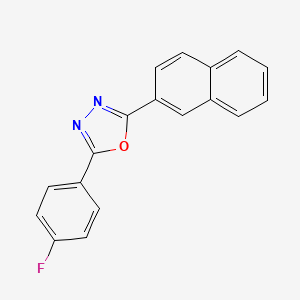
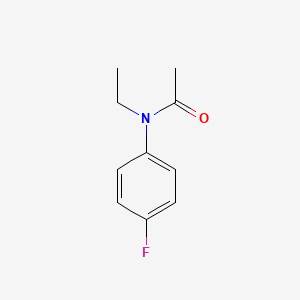
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)

